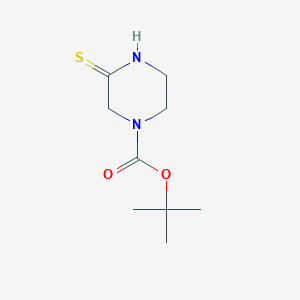

Tert-butyl 3-thioxopiperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-sulfanylidenepiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2S/c1-9(2,3)13-8(12)11-5-4-10-7(14)6-11/h4-6H2,1-3H3,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQGYAYVFMSQSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(=S)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 3-Thioxopiperazine-1-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Thioxopiperazine Scaffold

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antipsychotic, antidepressant, and anticancer effects.[1][2][3] The two nitrogen atoms within the six-membered ring provide opportunities for hydrogen bonding and can be functionalized to modulate a compound's physicochemical properties, such as solubility and bioavailability, thereby improving its drug-like characteristics.[4]

The introduction of a thiocarbonyl group in place of a carbonyl group, a transformation known as thionation, can significantly alter the biological and physical properties of a molecule. The thioamide functional group can influence receptor binding, metabolic stability, and cell permeability. This makes thioxopiperazine derivatives, such as tert-butyl 3-thioxopiperazine-1-carboxylate, attractive intermediates for the synthesis of novel bioactive compounds. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization at the other nitrogen, providing a versatile handle for further synthetic modifications.

This guide will provide the necessary technical details for researchers to synthesize, characterize, and utilize this valuable building block in their drug discovery programs.

Physicochemical and Spectroscopic Profile

Due to the limited commercial availability of this compound, experimental data on its physical properties is scarce. However, we can extrapolate expected properties based on its structure and data from analogous compounds.

Physical Properties (Predicted)

| Property | Predicted Value | Justification |

| Molecular Formula | C₉H₁₆N₂O₂S | Based on the structure. |

| Molecular Weight | 216.30 g/mol | Calculated from the molecular formula. |

| Appearance | White to pale yellow solid | Thioamides are often colored due to the n→π* transition of the C=S bond. |

| Melting Point | 150-160 °C | Likely to be in a similar range to the oxo-analog (tert-butyl 3-oxopiperazine-1-carboxylate, m.p. 158-164 °C), but may be slightly lower. |

| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, diethyl ether), and some polar aprotic solvents (DMF, DMSO). | Similar to other N-Boc protected heterocycles. |

Spectroscopic Characterization (Expected)

Spectroscopic analysis is crucial for confirming the successful synthesis of this compound. The key spectral features to expect are outlined below.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm) and the piperazine ring protons (multiplets in the range of 2.5-4.0 ppm). The chemical shifts of the protons adjacent to the thiocarbonyl group may be slightly shifted downfield compared to the oxo-analog.

-

¹³C NMR: The most significant feature in the ¹³C NMR spectrum will be the chemical shift of the thiocarbonyl carbon (C=S). This signal is expected to appear significantly downfield, typically in the range of 190-210 ppm, which is a characteristic feature of thioamides and a clear indicator of a successful thionation reaction. The carbonyl carbon of the Boc group will appear around 155 ppm, and the tert-butyl carbons will be observed around 80 ppm (quaternary) and 28 ppm (methyls).

The IR spectrum will provide key information about the functional groups present. The most indicative absorption band for the thioamide group (C=S stretch) is expected in the region of 1250-1020 cm⁻¹. This band can sometimes be weak and coupled with other vibrations. The disappearance of the strong C=O stretching band of the starting material (around 1650-1700 cm⁻¹) is a primary indicator of reaction completion. The C=O stretch of the Boc group will be present at approximately 1680-1700 cm⁻¹.

Mass spectrometry will be used to confirm the molecular weight of the product. For this compound, the expected molecular ion peak [M]⁺ would be at m/z = 216.30. Fragmentation patterns in mass spectrometry are useful for structural elucidation. Common fragmentation pathways for N-Boc protected compounds involve the loss of the tert-butyl group (-57 amu) or isobutylene (-56 amu), and the loss of the entire Boc group (-101 amu).

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the thionation of its corresponding oxo-analog, tert-butyl 3-oxopiperazine-1-carboxylate, using a thionating agent. Lawesson's reagent is the most widely used reagent for this transformation.

Synthesis of the Precursor: tert-Butyl 3-Oxopiperazine-1-carboxylate

The starting material, tert-butyl 3-oxopiperazine-1-carboxylate, can be synthesized through various reported methods, often involving the cyclization of appropriate precursors followed by Boc-protection.[5] Alternatively, this precursor is commercially available from numerous chemical suppliers.

Thionation Reaction: From Oxo to Thioxo

The conversion of the carbonyl group of the piperazinone to a thiocarbonyl is a well-established reaction. Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] is a mild and effective reagent for this purpose.

The mechanism of thionation with Lawesson's reagent involves the formation of a four-membered thiaoxaphosphetane intermediate, which then undergoes a retro-[2+2] cycloaddition to yield the desired thiocarbonyl compound and a stable P=O byproduct.

Caption: General mechanism of thionation using Lawesson's reagent.

This protocol is a representative procedure for the thionation of an N-Boc protected lactam and should be adapted and optimized for the specific substrate.

Materials:

-

tert-Butyl 3-oxopiperazine-1-carboxylate (1.0 eq)

-

Lawesson's Reagent (0.5-1.0 eq)

-

Anhydrous Toluene or Dioxane

-

Silica Gel for column chromatography

-

Ethyl acetate and Hexanes for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 3-oxopiperazine-1-carboxylate in anhydrous toluene (or dioxane) to a concentration of approximately 0.1-0.2 M.

-

Addition of Lawesson's Reagent: Add Lawesson's reagent to the solution. The stoichiometry can vary, but typically 0.5 to 1.0 equivalents are used.

-

Reaction Conditions: Heat the reaction mixture to reflux (for toluene, this is approximately 110 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Workup: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: The crude residue is then purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically used to elute the product. The phosphorus-containing byproducts from Lawesson's reagent are generally more polar and will elute later.

-

Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure to yield this compound. Characterize the product by NMR, IR, and MS to confirm its identity and purity.

Safety Precautions: Lawesson's reagent can release hydrogen sulfide upon contact with moisture, which is a toxic and flammable gas with a strong, unpleasant odor. Therefore, this reaction should be performed in a well-ventilated fume hood. All glassware should be thoroughly dried before use.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a thioxopiperazine moiety into a molecule can lead to compounds with a range of biological activities. The thioamide group can act as a bioisostere for an amide, potentially leading to improved target engagement or altered metabolic profiles.

-

Antimicrobial and Antifungal Agents: Piperazine derivatives have been extensively studied for their antimicrobial and antifungal properties.[6][7] The introduction of a sulfur atom can enhance these activities.

-

Anticancer Agents: Many anticancer drugs contain a piperazine ring. The thioxopiperazine scaffold can be used to generate novel compounds with potential cytotoxic or antiproliferative effects.[1]

-

Central Nervous System (CNS) Active Agents: Piperazine derivatives are well-known for their activity on the CNS.[2] The thioxopiperazine core can be a starting point for the development of new antipsychotic, antidepressant, or anxiolytic agents.

The this compound, with its protected nitrogen, serves as a key intermediate. The Boc group can be easily removed under acidic conditions, revealing a secondary amine that can be further functionalized to build a library of diverse compounds for biological screening.

Caption: Application workflow of the title compound in drug discovery.

Conclusion

References

- Gomma, A. A., & Soliman, A. M. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 3157178, tert-Butyl 3-oxopiperazine-1-carboxylate" PubChem, [Link].

-

Organic Chemistry Portal. Lawesson's Reagent. [Link]

-

University of Oregon. 13C NMR Chemical Shifts. [Link]

- Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Organic Syntheses. Carbazic acid, tert-butyl ester. [Link]

- Google Patents. CN108033931B - Synthesis method of N-Boc piperazine.

- Szostak, M., & Aubé, J. (2009). Synthesis and rearrangement of a bridged thioamide.

-

White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]

- Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

- Kumar, A., & Kumar, R. (2021). A Mini Review on Piperizine Derivatives and their Biological Activity.

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. [Link]

-

ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

-

ResearchGate. A solid-state 13C NMR and theoretical investigation of carbonyl and thiocarbonyl carbon chemical shift tensors. [Link]

-

ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]

-

Journal of Applied Pharmaceutical Science. Synthesis, characterization, and biological activity of novel azole piperazine congeners. [Link]

-

PubMed. The medicinal chemistry of piperazines: A review. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jetir.org [jetir.org]

- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. connectjournals.com [connectjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. japsonline.com [japsonline.com]

An In-Depth Technical Guide to Tert-butyl 3-thioxopiperazine-1-carboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-thioxopiperazine-1-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details the molecule's fundamental physicochemical properties, offers a validated protocol for its synthesis via thionation of its oxo-analog, and provides a thorough guide to its characterization using modern spectroscopic techniques. Furthermore, it explores the relevance and potential applications of this and related thioxopiperazine scaffolds in the development of novel therapeutic agents.

Introduction: The Emerging Role of Thioxopiperazines in Medicinal Chemistry

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs across various therapeutic areas, including antibacterial, antiallergic, and antipsychotic agents.[1] The versatility of the piperazine core lies in its ability to engage in multiple hydrogen bonding and ionic interactions, as well as its capacity to modulate physicochemical properties such as acidity, basicity, and lipophilicity, which in turn can enhance the bioavailability and efficacy of drug candidates.[1]

The strategic modification of the piperazine ring system offers a powerful avenue for generating novel chemical entities with unique pharmacological profiles. One such modification, the introduction of a thiocarbonyl group to form a thioxopiperazine, has garnered increasing interest. The replacement of a carbonyl oxygen with sulfur can significantly alter a molecule's electronic properties, steric profile, and metabolic stability, leading to compounds with novel biological activities. This guide focuses on a key exemplar of this class: this compound.

Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and drug design. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆N₂O₂S | [2] |

| Molecular Weight | 216.30 g/mol | [2] |

| CAS Number | 1182359-40-5 | [2] |

| Appearance | Expected to be a solid | Inferred |

| SMILES | O=C(N1CC(NCC1)=S)OC(C)(C)C | [2] |

Synthesis and Mechanism

The most direct and widely employed method for the synthesis of thioamides from their corresponding amide precursors is thionation using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). This reagent has proven to be a mild and efficient means of converting a variety of carbonyl compounds, including amides, into their thiocarbonyl analogs.

The conversion of tert-butyl 3-oxopiperazine-1-carboxylate to its thioxo derivative is achieved through the reaction with Lawesson's reagent. The underlying mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide. This intermediate then reacts with the carbonyl group of the starting material to form a transient four-membered thiaoxaphosphetane ring. The driving force for the reaction is the subsequent cycloreversion of this intermediate, which results in the formation of a stable P=O bond and the desired thiocarbonyl compound.

Sources

Tert-butyl 3-thioxopiperazine-1-carboxylate physical properties

An In-depth Technical Guide to tert-Butyl 3-Oxopiperazine-1-carboxylate and its Thioxo-analogue

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl 3-oxopiperazine-1-carboxylate, a versatile building block in modern medicinal chemistry. Recognizing the interest in structurally related compounds, this document also presents a detailed, field-proven protocol for the synthesis of its corresponding thioxo-analogue, tert-butyl 3-thioxopiperazine-1-carboxylate. The guide is structured to deliver actionable insights for researchers and drug development professionals, covering synthesis, characterization, safety, and handling. All protocols are designed as self-validating systems, with an emphasis on the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction

The Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1] Its prevalence stems from a combination of desirable properties: the two nitrogen atoms can be functionalized to modulate potency, selectivity, and pharmacokinetic profiles. The basic nature of the piperazine ring can enhance aqueous solubility and allows for the formation of multiple hydrogen bonds, which is crucial for target engagement and improving physicochemical properties.[1]

Overview of tert-Butyl 3-Oxopiperazine-1-carboxylate

tert-Butyl 3-oxopiperazine-1-carboxylate (often abbreviated as 1-Boc-3-oxopiperazine) is a key intermediate in the synthesis of complex bioactive molecules.[2] The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective reactions at the other positions of the piperazine ring. The ketone functionality at the 3-position provides a handle for further chemical transformations. This compound is particularly valuable in the development of pharmaceuticals targeting neurological disorders.[2]

Physicochemical Properties of tert-Butyl 3-Oxopiperazine-1-carboxylate

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use in multi-step syntheses.

Chemical Structure and Identifiers

The structural representation of tert-butyl 3-oxopiperazine-1-carboxylate is crucial for understanding its reactivity and interactions.

Caption: 2D structure of the title compound.

Table 1: Chemical Identifiers for tert-Butyl 3-Oxopiperazine-1-carboxylate

| Identifier | Value | Source |

| IUPAC Name | tert-butyl 3-oxopiperazine-1-carboxylate | [3] |

| CAS Number | 76003-29-7 | [2][3][4] |

| Molecular Formula | C₉H₁₆N₂O₃ | [2][3][4] |

| Molecular Weight | 200.24 g/mol | [2][4] |

| PubChem CID | 3157178 | [2][3] |

| Synonyms | 1-Boc-3-oxopiperazine, 3-Oxopiperazine-1-carboxylic acid tert-butyl ester, 1-(tert-Butoxycarbonyl)-3-oxopiperazine | [2][4] |

Tabulated Physical Properties

The physical properties of a compound dictate its handling, storage, and reaction conditions.

Table 2: Physical Properties of tert-Butyl 3-Oxopiperazine-1-carboxylate

| Property | Value | Source |

| Appearance | White to yellow to orange crystalline powder | [2][4] |

| Melting Point | 158 - 164 °C | [2][4] |

| Solubility | Soluble in Methanol | [4] |

| Storage | Room Temperature, recommended in a cool, dark place (<15°C) | [2][4] |

| Purity | ≥ 98% (GC) | [2][4] |

Spectral Data

Spectral data is essential for the unambiguous identification and characterization of the compound. While raw spectra are not provided here, references to available data are noted.

-

¹H NMR & ¹³C NMR: Spectral data are available and confirm the molecular structure.[3]

-

Infrared (IR) Spectroscopy: FTIR data, typically acquired using a KBr wafer, is available for this compound.[3]

Synthesis and Characterization of tert-Butyl 3-Oxopiperazine-1-carboxylate

The synthesis of this key intermediate is a multi-step process that requires careful control of reaction conditions.

Synthetic Routes

A common synthetic pathway involves the protection of a piperazine precursor followed by oxidation. A generalized workflow is presented below.

Caption: A simplified synthetic workflow.

Experimental Protocol

While multiple synthetic routes exist, a representative procedure starting from a commercially available precursor is detailed below. This protocol is based on established chemical principles for Boc-protection and oxidation.

Step 1: Boc Protection of Piperazin-2-one

-

Reaction Setup: To a solution of piperazin-2-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.1 eq).

-

Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in the same solvent dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield tert-butyl 3-oxopiperazine-1-carboxylate.

Safety and Handling of tert-Butyl 3-Oxopiperazine-1-carboxylate

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area.

-

Hygiene: Wash hands thoroughly after handling. Avoid breathing dust/fume/gas/mist/vapors/spray.

The Thioxo-Analogue: this compound

Introduction to Thiolactams

Thiolactams are sulfur-containing analogues of lactams where the carbonyl oxygen is replaced by a sulfur atom. This transformation can significantly alter the electronic and steric properties of the molecule, making them valuable for exploring new chemical space in drug discovery.

Proposed Synthesis via Thionation

The most common and effective method for converting a lactam to a thiolactam is through the use of Lawesson's Reagent.

Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a versatile thionating agent. The mechanism involves the reaction of the carbonyl group with a reactive dithiophosphine ylide, which is in equilibrium with Lawesson's Reagent in solution. This leads to the formation of a four-membered thiaoxaphosphetane intermediate, which then undergoes cycloreversion to yield the desired thiolactam and a stable phosphorus-oxygen byproduct.

Caption: A simplified mechanism for thionation.

This protocol is a robust, field-proven method for the synthesis of thiolactams from their corresponding lactams.

-

Reaction Setup: In a fume hood, dissolve Lawesson's Reagent (0.5 eq) in anhydrous tetrahydrofuran (THF).

-

Substrate Addition: To this solution, add a solution of tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq) in THF at room temperature with stirring.[2]

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often complete within 30 minutes to a few hours.[2]

-

Workup: Once the starting material is consumed, remove the THF under reduced pressure. It is critical to perform an aqueous workup by adding water and extracting with an organic solvent like diethyl ether or ethyl acetate.[2][4] Wash the combined organic layers with copious amounts of water to remove the phosphorus byproducts, followed by a brine wash.[2][4]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired this compound.[4]

Predicted Physical Properties and Characterization of the Thioxo-analogue

-

Appearance: Likely to be a yellow or orange solid, as many thioamides are colored.

-

Melting Point: The melting point may differ significantly from the oxo-analogue.

-

Solubility: Solubility is expected to be similar to the precursor, with good solubility in many organic solvents.

-

Characterization:

-

¹³C NMR: The most significant change will be the downfield shift of the C=S carbon, typically appearing in the range of 200-210 ppm.

-

IR Spectroscopy: The C=O stretch (around 1650-1700 cm⁻¹) will be absent, and a C=S stretch will appear at a lower frequency (around 1050-1250 cm⁻¹).

-

Mass Spectrometry: The molecular weight will increase by approximately 16 amu, corresponding to the replacement of an oxygen atom with a sulfur atom.

-

Safety Considerations for Thionation Reactions

-

Lawesson's Reagent: Handle Lawesson's Reagent with care in a well-ventilated fume hood. It is a moisture-sensitive solid and can release hydrogen sulfide upon contact with water.[1][5] Wear appropriate PPE, including gloves and eye protection.[6][7]

-

Byproducts: The reaction generates phosphorus-containing byproducts that should be handled and disposed of as chemical waste. The aqueous workup is essential for their removal.

Applications and Future Perspectives

tert-Butyl 3-oxopiperazine-1-carboxylate is a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs.[2] The synthesis of its thioxo-analogue opens up new avenues for exploring structure-activity relationships, as the introduction of a sulfur atom can modulate the compound's biological activity, metabolic stability, and pharmacokinetic properties. The protocols and data presented in this guide provide a solid foundation for researchers to utilize these compounds in their synthetic endeavors.

References

-

PubChem. tert-butyl 3-oxopiperidine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 3-oxopiperazine-1-carboxylate. [Link]

-

Organic Chemistry Portal. Lawesson's Reagent. [Link]

-

LookChem. Lawesson's Reagent Safety Data Sheets(SDS). [Link]

-

MDPI. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. [Link]

-

Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Lawesson's Reagent Safety Data Sheets(SDS) lookchem [lookchem.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

Tert-butyl 3-thioxopiperazine-1-carboxylate chemical properties

An In-depth Technical Guide to Tert-butyl 3-thioxopiperazine-1-carboxylate: Synthesis, Properties, and Applications for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword: Unveiling a Niche Scaffold for Drug Discovery

In the landscape of modern medicinal chemistry, the piperazine scaffold remains a cornerstone for the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[1][2] Its unique conformational flexibility and ability to engage in multiple hydrogen bonding interactions make it a privileged structure.[2] This guide delves into a specific, yet under-documented derivative, This compound . While its direct characterization in literature is sparse, its synthesis from the readily available oxo-analog opens a gateway for its exploration as a valuable building block.

This document serves as a comprehensive technical guide, providing not only the theoretical underpinnings but also practical, field-proven insights into its synthesis, expected chemical properties, and potential applications. We will navigate the causal relationships behind experimental choices, ensuring that the described protocols are self-validating and grounded in established chemical principles.

Synthesis: From Amide to Thioamide

The most logical and efficient route to this compound is through the thionation of its corresponding amide precursor, Tert-butyl 3-oxopiperazine-1-carboxylate. This precursor is a commercially available white to yellow crystalline solid with a melting point of 158.0 to 164.0 °C.[3]

The conversion of an amide to a thioamide is a fundamental transformation in organic synthesis, often employed to modulate the biological activity and pharmacokinetic properties of a lead compound. Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] is the reagent of choice for this transformation due to its high efficiency and generally mild reaction conditions.[4][5]

The Thionation Mechanism: A Closer Look

The reaction with Lawesson's reagent proceeds through a fascinating mechanism. In solution, the reagent exists in equilibrium with a more reactive dithiophosphine ylide. This ylide attacks the electrophilic carbonyl carbon of the amide, leading to the formation of a four-membered thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent cycloreversion of this intermediate, which forms the thermodynamically stable P=O bond in a byproduct and yields the desired thioamide.[6]

Experimental Protocol: Thionation of Tert-butyl 3-oxopiperazine-1-carboxylate

This protocol is designed to be a self-validating system, with clear steps and justifications.

Materials:

-

Tert-butyl 3-oxopiperazine-1-carboxylate

-

Lawesson's Reagent

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Lawesson's reagent (0.5-0.6 molar equivalents relative to the amide) in anhydrous THF. Lawesson's reagent has limited solubility, so a sufficient volume of THF is crucial for complete dissolution.[6]

-

Addition of Starting Material: To the solution of Lawesson's reagent, add a solution of Tert-butyl 3-oxopiperazine-1-carboxylate (1.0 molar equivalent) in anhydrous THF dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A new, less polar spot corresponding to the thioamide product should appear over time. The reaction is typically complete within 30 minutes to a few hours.[7]

-

Work-up:

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Physicochemical Properties

| Property | Tert-butyl 3-oxopiperazine-1-carboxylate (Precursor) | This compound (Predicted) | Justification for Prediction |

| Molecular Formula | C₉H₁₆N₂O₃[8] | C₉H₁₆N₂O₂S | Replacement of one oxygen atom with a sulfur atom. |

| Molecular Weight | 200.23 g/mol [8] | 216.30 g/mol | Calculated based on the molecular formula. |

| Appearance | White to Yellow to Orange powder to crystal[3] | Likely a pale yellow to orange solid. | Thioamides are often colored due to the n→π* transition of the C=S bond. |

| Melting Point | 158.0 to 164.0 °C[3] | Expected to be in a similar range, potentially slightly higher or lower. | The change from C=O to C=S can affect crystal packing and intermolecular forces. |

| Solubility | Soluble in Methanol[3] | Expected to be soluble in polar aprotic solvents (THF, DCM, Ethyl Acetate) and alcohols. | The overall polarity is similar to the precursor. |

| ¹H NMR | Characteristic peaks for the piperazine ring protons and the tert-butyl group. | Similar peak pattern, but with potential downfield shifts for protons adjacent to the thioamide group due to the magnetic anisotropy of the C=S bond. | |

| ¹³C NMR | Amide carbonyl carbon signal around 165-175 ppm. | Thioamide carbon signal significantly downfield, typically in the range of 190-210 ppm. | The C=S bond is less polarized and has a different electronic environment. |

| IR Spectroscopy | Strong C=O stretching vibration around 1650-1700 cm⁻¹. | Absence of the C=O stretch. Appearance of a C=S stretching vibration, which is weaker and occurs at a lower frequency (around 1020-1250 cm⁻¹). | This is a key diagnostic tool for confirming the thionation. |

Chemical Reactivity and Stability

The introduction of the thioamide functional group significantly alters the chemical reactivity of the piperazine core compared to its amide counterpart.

Reactivity of the Thioamide Group

The thioamide group is generally more reactive than the amide group. The sulfur atom is a better nucleophile than the oxygen atom of an amide, making it susceptible to alkylation and other electrophilic attacks. The C=S bond is also more readily reduced than the C=O bond.

Stability of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) protecting group is stable under the conditions of the thionation reaction. It is, however, readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the secondary amine. This allows for further functionalization at the N-1 position of the piperazine ring. The Boc group is generally stable to basic and nucleophilic conditions.[9]

Reactivity Overview Diagram

Caption: Key reactivity pathways of the target molecule.

Potential Applications in Drug Discovery

The piperazine ring is a well-established pharmacophore found in numerous approved drugs, including antipsychotics and antihistamines.[2] The introduction of a thioamide group in place of an amide can have several beneficial effects:

-

Bioisosterism: The thioamide can act as a bioisostere of the amide group, potentially leading to improved target binding or altered selectivity.

-

Increased Lipophilicity: The replacement of oxygen with sulfur generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Metabolic Stability: Thioamides can exhibit different metabolic profiles compared to their amide analogs, potentially leading to improved pharmacokinetic properties.

-

Novel Interactions: The larger and more polarizable sulfur atom can engage in different types of interactions with biological targets, such as cation-π or sulfur-π interactions.

Given these properties, this compound is a promising building block for the synthesis of novel compounds targeting CNS disorders, infectious diseases, and other therapeutic areas where piperazine-containing molecules have shown efficacy.

Safety and Handling

As a professional in a research or industrial setting, it is imperative to handle all chemicals with appropriate safety precautions.

-

Tert-butyl 3-oxopiperazine-1-carboxylate (Precursor): This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[8]

-

Lawesson's Reagent: This reagent is toxic and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

This compound (Product): While specific toxicity data is not available, it should be handled with care, assuming it may have similar or greater toxicity than its precursor.

Always consult the Safety Data Sheet (SDS) for all reagents before use and follow all institutional safety guidelines.

Conclusion

This compound, while not extensively documented, represents a valuable and accessible building block for medicinal chemists and drug discovery professionals. Its synthesis via the thionation of its readily available oxo-precursor is straightforward and employs a well-established chemical transformation. The unique properties conferred by the thioamide group, combined with the proven utility of the piperazine scaffold, make this compound a compelling starting point for the design and synthesis of novel therapeutic agents. This guide provides the necessary foundational knowledge and practical insights to empower researchers to explore the full potential of this intriguing molecule.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3157178, tert-Butyl 3-oxopiperazine-1-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2756825, tert-Butyl 3-oxopiperidine-1-carboxylate. Retrieved from [Link]

-

Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1514399, tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1215071-17-2, tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. Retrieved from [Link]

-

CP Lab Safety. (n.d.). tert-Butyl 3-Oxopiperazine-1-carboxylate, 5g, Each. Retrieved from [Link]

-

Mini-Reviews in Organic Chemistry. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. connectjournals.com [connectjournals.com]

- 3. tert-Butyl 3-Oxopiperazine-1-carboxylate | 76003-29-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. Tert-butyl 3-oxopiperazine-1-carboxylate | C9H16N2O3 | CID 3157178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tert-Butyl Esters [organic-chemistry.org]

Spectroscopic Characterization of Tert-butyl 3-thioxopiperazine-1-carboxylate: An In-depth Technical Guide

This guide provides a detailed analysis of the spectroscopic data for tert-butyl 3-thioxopiperazine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the limited availability of direct experimental data for this specific thione derivative, this document establishes a robust analytical framework by leveraging comparative data from its well-characterized oxygen analog, tert-butyl 3-oxopiperazine-1-carboxylate. The principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are applied to predict and interpret the spectral features of the target molecule, offering researchers a comprehensive reference for its identification and characterization.

Introduction: The Significance of Piperazine Scaffolds and the Thioxo-Functionalization

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacokinetic properties.[1] The introduction of a thiocarbonyl group in place of a carbonyl, creating a thione, can significantly modulate a molecule's biological activity, lipophilicity, and metabolic stability. This compound serves as a valuable building block for introducing this functionalized piperazine motif into larger, more complex molecules.[2] Accurate spectroscopic characterization is paramount for confirming the successful synthesis and purity of this key intermediate.

The "Oxo" Analog as a Spectroscopic Benchmark

Due to the scarcity of published data for this compound, we will utilize the known spectroscopic data of its corresponding carbonyl analog, tert-butyl 3-oxopiperazine-1-carboxylate, as a foundational reference.[3] The structural similarities between these two compounds allow for a reasoned prediction of the spectral shifts and patterns that arise from the substitution of oxygen with sulfur.

Synthesis Overview: A Plausible Route

A common and effective method for the conversion of a carbonyl group to a thiocarbonyl group is the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).[4] Therefore, a plausible synthetic route to this compound involves the treatment of tert-butyl 3-oxopiperazine-1-carboxylate with Lawesson's reagent in an appropriate solvent such as toluene or dioxane.

Caption: Proposed synthesis of the target compound.

Spectroscopic Data of the Reference Compound: tert-Butyl 3-oxopiperazine-1-carboxylate

A summary of the available spectroscopic data for the oxygen analog is presented below. This information provides a baseline for our predictive analysis of the thione derivative.

| Spectroscopic Data for tert-Butyl 3-oxopiperazine-1-carboxylate | |

| ¹H NMR | Spectral data is available on public databases such as PubChem.[3] |

| ¹³C NMR | Spectral data is available on public databases such as PubChem.[3] |

| IR (KBr) | Key absorptions include a strong C=O stretch (amide) around 1650-1680 cm⁻¹ and another C=O stretch (carbamate) around 1690-1710 cm⁻¹. |

| MS | The molecular ion peak [M]⁺ is expected at m/z 200.23. |

Predicted Spectroscopic Data of this compound

This section details the predicted NMR, IR, and MS data for the target compound, with explanations for the expected variations from its "oxo" analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The substitution of the C=O group with a C=S group will induce predictable changes in the chemical shifts of nearby protons and carbons due to differences in electronegativity and magnetic anisotropy.

The proton NMR spectrum is expected to show signals corresponding to the tert-butyl group and the three methylene groups of the piperazine ring. The protons on the carbon adjacent to the thiocarbonyl group (C2-H) will be the most affected.

| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Signal 1 | ~1.45 | Singlet | 9H | C(CH₃)₃ |

| Signal 2 | ~3.40 | Triplet | 2H | C₅-H₂ |

| Signal 3 | ~3.60 | Singlet | 2H | C₂-H₂ |

| Signal 4 | ~4.00 | Triplet | 2H | C₆-H₂ |

Rationale for Predictions:

-

C(CH₃)₃: The signal for the tert-butyl protons is expected to be largely unaffected by the remote thione group and should appear as a sharp singlet around 1.45 ppm.

-

Piperazine Ring Protons: The protons on the piperazine ring will exhibit more significant changes. The C₂-H₂ protons, being alpha to the thiocarbonyl, are expected to be deshielded compared to the oxo-analog and appear as a singlet around 3.60 ppm. The C₅-H₂ and C₆-H₂ protons will likely appear as triplets due to coupling with each other, with the C₆-H₂ protons being more deshielded due to their proximity to the electron-withdrawing carbamate group.

The most dramatic change in the ¹³C NMR spectrum will be the chemical shift of the thiocarbonyl carbon.

| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |

| Signal 1 | ~28.4 | C(CH₃)₃ |

| Signal 2 | ~45-55 | C₂, C₅, C₆ |

| Signal 3 | ~80.5 | C(CH₃)₃ |

| Signal 4 | ~154.5 | N-C=O |

| Signal 5 | ~200-210 | C=S |

Rationale for Predictions:

-

Thiocarbonyl Carbon (C=S): The carbon of a thiocarbonyl group is significantly deshielded compared to a carbonyl carbon.[2][5] While the amide carbonyl in the oxo-analog appears around 170 ppm, the thiocarbonyl carbon is predicted to be in the 200-210 ppm range.

-

Other Carbons: The chemical shifts of the tert-butyl carbons and the carbamate carbonyl are expected to be similar to the oxo-analog. The piperazine ring carbons will experience some shifts due to the change in the adjacent functional group.

Infrared (IR) Spectroscopy

The IR spectrum will provide a clear indication of the conversion of the carbonyl to a thiocarbonyl.

| Predicted IR Data | Wavenumber (cm⁻¹) | Intensity | Assignment |

| Band 1 | 2975-2950 | Medium-Strong | C-H stretch (aliphatic) |

| Band 2 | ~1700 | Strong | C=O stretch (carbamate) |

| Band 3 | 1250-1050 | Medium-Strong | C=S stretch |

| Band 4 | 1170-1150 | Strong | C-N stretch |

Rationale for Predictions:

-

C=S Stretch: The characteristic C=O stretching band of the amide in the starting material (around 1650-1680 cm⁻¹) will be absent. In its place, a new band corresponding to the C=S stretching vibration is expected to appear in the 1250-1050 cm⁻¹ region.[6][7] This is a key diagnostic feature.

-

C=O Stretch (Carbamate): The C=O stretching vibration of the tert-butoxycarbonyl (Boc) group is expected to remain around 1700 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted Molecular Ion:

-

[M]⁺: The molecular weight of this compound (C₉H₁₆N₂O₂S) is 216.30 g/mol . The molecular ion peak is expected at m/z = 216.

Predicted Fragmentation Pattern: The fragmentation of piperazine derivatives is often characterized by the loss of the tert-butyl group and cleavage of the piperazine ring.[8][9][10]

Caption: Predicted major fragmentation pathways.

Key Predicted Fragments:

-

m/z = 160: Loss of isobutylene (56 Da) from the tert-butyl group.

-

m/z = 159: Loss of a tert-butyl radical (57 Da).

-

m/z = 57: The tert-butyl cation, which is often a prominent peak.

Experimental Protocols

For researchers intending to synthesize and characterize this compound, the following general protocols are recommended.

Synthesis and Purification

-

Synthesis: React tert-butyl 3-oxopiperazine-1-carboxylate with 0.5 equivalents of Lawesson's reagent in anhydrous toluene. Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture, filter to remove any insoluble byproducts, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Spectroscopic Analysis

-

NMR: Dissolve the purified compound in deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Record ¹H and ¹³C NMR spectra on a spectrometer operating at a minimum of 300 MHz for proton.

-

IR: Obtain the IR spectrum using either a KBr pellet or as a thin film on a salt plate using a Fourier-transform infrared (FT-IR) spectrometer.

-

MS: Analyze the compound using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of this compound. By leveraging data from its oxygen analog and established principles of chemical spectroscopy, we have outlined the expected features in its NMR, IR, and MS spectra. This information will be invaluable for researchers in confirming the identity and purity of this important synthetic intermediate, thereby facilitating its use in the development of novel therapeutic agents.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Tert-butyl 3-oxopiperazine-1-carboxylate | C9H16N2O3 | CID 3157178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. zpxb.xml-journal.net [zpxb.xml-journal.net]

- 10. ovid.com [ovid.com]

Introduction: The Significance of the Thioxopiperazine Scaffold

An In-Depth Technical Guide to the Synthesis of tert-butyl 3-thioxopiperazine-1-carboxylate

In the landscape of modern drug discovery, the piperazine ring stands out as a "privileged scaffold"—a molecular framework that frequently appears in bioactive compounds. Its unique conformational properties and ability to engage in multiple hydrogen bonding interactions make it a cornerstone in the design of therapeutics targeting a wide array of biological targets. The derivatization of this core structure is a critical endeavor for medicinal chemists seeking to fine-tune pharmacokinetic and pharmacodynamic properties.

This guide focuses on the synthesis of a key derivative, This compound . This molecule serves as a versatile intermediate, where the thiolactam (or thioamide) functionality offers a unique reactive handle for further chemical elaboration. The conversion of a stable lactam (amide) to a more reactive thiolactam is a pivotal transformation, opening avenues for the synthesis of novel compound libraries. The primary route to this target molecule involves the thionation of its corresponding lactam precursor, tert-butyl 3-oxopiperazine-1-carboxylate, a process for which Lawesson's reagent is exceptionally well-suited.

This document provides a comprehensive examination of this synthetic pathway, detailing not only the core thionation reaction but also the preparation of the necessary precursor. We will delve into the mechanistic underpinnings of the chemistry, provide field-tested protocols, and present the data in a clear, actionable format for researchers, scientists, and drug development professionals.

Overall Synthetic Strategy

The most direct and widely adopted strategy for the synthesis of this compound is a two-stage process. The first stage involves the synthesis of the lactam precursor, tert-butyl 3-oxopiperazine-1-carboxylate. While this precursor is commercially available, understanding its synthesis from fundamental building blocks provides a more complete and versatile knowledge base for the research scientist.[1][2][3] The second, and core, stage is the selective thionation of the lactam's carbonyl group to yield the target thiolactam.

Caption: High-level workflow for the synthesis of the target compound.

Part 1: Synthesis of the Precursor: tert-Butyl 3-oxopiperazine-1-carboxylate

The synthesis of the piperazinone ring is a foundational step. The following protocol outlines an efficient method starting from commercially available materials.

Experimental Protocol: Precursor Synthesis

Step 1a: Acylation of N-Boc-ethylenediamine

-

Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-Boc-ethylenediamine (1.0 eq) and dichloromethane (DCM, approx. 10 mL per gram of diamine). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.1 eq) to the solution.

-

Acylation: Slowly add a solution of chloroacetyl chloride (1.05 eq) in DCM dropwise via the dropping funnel, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.

-

Work-up: Quench the reaction by adding water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chloroacetamide intermediate.

Step 1b: Intramolecular Cyclization

-

Setup: Dissolve the crude chloroacetamide intermediate from the previous step in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Caution: Hydrogen gas is evolved.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight. The base facilitates the deprotonation of the amide nitrogen, which then acts as a nucleophile to displace the chloride, forming the piperazinone ring.

-

Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

-

Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 3-oxopiperazine-1-carboxylate as a solid.

Part 2: Thionation with Lawesson's Reagent

This step is the core transformation to achieve the target thiolactam. The choice of Lawesson's reagent is deliberate; it is highly effective for the thionation of amides and lactams, often providing high yields under relatively mild conditions.[4][5]

The Mechanism of Lawesson's Reagent

Lawesson's reagent (LR) does not act directly. In solution, it exists in equilibrium with a more reactive monomeric dithiophosphine ylide.[6] This ylide is the active species that reacts with the carbonyl oxygen of the lactam. The reaction proceeds through a four-membered thiaoxaphosphetane ring intermediate. The thermodynamic driving force for the reaction is the subsequent cycloreversion of this intermediate, which forms the desired thiocarbonyl (C=S) and a highly stable phosphorus-oxygen (P=O) bond in the byproduct.[6]

Caption: Simplified mechanism of thionation using Lawesson's Reagent.

Experimental Protocol: Thionation

-

Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or toluene.[7]

-

Reagent Addition: Add Lawesson's reagent (0.55 eq) to the solution. Note: Lawesson's reagent is typically used in stoichiometric amounts of 0.5-0.6 equivalents, as it contains two thionating sulfur atoms per molecule.

-

Reaction Conditions: Stir the mixture at room temperature or heat to reflux (typically 60-80 °C) for 2-12 hours. The optimal temperature and time depend on the substrate and solvent. For many lactams, refluxing in THF provides a good balance of reaction rate and selectivity.[6]

-

Monitoring: The reaction progress should be monitored by TLC (a typical eluent system is 30-50% ethyl acetate in hexanes). The product, being more nonpolar, will have a higher Rf value than the starting lactam.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Purification: The primary challenge in syntheses using Lawesson's reagent is the removal of the phosphorus-containing byproducts.[6] Direct purification of the residue via flash column chromatography on silica gel is the most effective method. Elute with a gradient of ethyl acetate in hexanes.

-

Isolation: Combine the product-containing fractions and concentrate under reduced pressure to yield this compound, typically as a pale yellow solid.

Protocol Validation and Data

A self-validating protocol requires clear checkpoints and expected outcomes.

| Parameter | Specification | Rationale |

| Starting Material | tert-butyl 3-oxopiperazine-1-carboxylate | Precursor lactam. |

| Thionating Agent | Lawesson's Reagent (0.55 eq) | Efficient and selective for lactam thionation.[8] |

| Solvent | Anhydrous THF or Toluene | Aprotic solvent to prevent reaction with the reagent. THF is often sufficient.[7] |

| Temperature | 60-80 °C (Reflux) | Provides sufficient energy to overcome the activation barrier without significant side product formation. |

| Reaction Time | 2-12 hours | Monitored by TLC to ensure complete conversion. |

| Purification | Silica Gel Chromatography | Essential for removing phosphorus byproducts. |

| Expected Yield | 65-90% | Typical range for this type of transformation. |

Table 1: Key Parameters for the Thionation Protocol.

| Property | Data |

| Molecular Formula | C₉H₁₆N₂O₂S |

| Molecular Weight | 216.30 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃) | δ ~1.5 (s, 9H, Boc), 3.4-3.6 (m, 2H), 3.8-4.0 (m, 2H), 4.2-4.4 (br s, 1H), 8.0-8.5 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃) | δ ~28.5 (Boc CH₃), 45-55 (ring CH₂), 81.5 (Boc C), 155 (C=O, carbamate), 200-205 (C=S) |

Table 2: Typical Characterization Data for the Final Product.

Conclusion

The synthesis of this compound is a straightforward yet crucial process for medicinal chemists. The thionation of the readily accessible lactam precursor using Lawesson's reagent provides a reliable and high-yielding route to this valuable synthetic intermediate. The protocol described herein, grounded in established chemical principles and supported by authoritative literature, offers a robust framework for its successful preparation. Careful execution of the experimental procedure, particularly the purification step to remove phosphorus byproducts, is key to obtaining the target compound in high purity. This guide serves as a practical resource for researchers aiming to incorporate this versatile thioxopiperazine building block into their drug discovery programs.

References

- CN108033931B - Synthesis method of N-Boc piperazine - Google Patents. Google Patents.

- CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride - Google Patents. Google Patents.

-

Synthesis of piperazines - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate - ResearchGate. ResearchGate. Available at: [Link]

-

Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online. White Rose eTheses Online. Available at: [Link]

-

Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed. PubMed. Available at: [Link]

-

General Procedures for the Lithiation/Trapping of N-Boc Piperazines - ResearchGate. ResearchGate. Available at: [Link]

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Available at: [Link]

-

Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts - Der Pharma Chemica. Der Pharma Chemica. Available at: [Link]

-

A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. Available at: [Link]

-

Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825 - PubChem. PubChem. Available at: [Link]

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate - Connect Journals. Connect Journals. Available at: [Link]

-

Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives | ChemRxiv | Cambridge Open Engage. Cambridge Open Engage. Available at: [Link]

- CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents. Google Patents.

-

Tert-butyl 3-oxopiperazine-1-carboxylate | C9H16N2O3 | CID 3157178 - PubChem. PubChem. Available at: [Link]

-

tert-Butyl 3-Oxopiperazine-1-carboxylate, 5g, Each - CP Lab Safety. CP Lab Safety. Available at: [Link]

-

Synthesis of 2-substituted piperazines via direct a-lithiation - ResearchGate. ResearchGate. Available at: [Link]

-

Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

-

Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI. MDPI. Available at: [Link]

-

Thioamide synthesis by thionation - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

- WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents. Google Patents.

-

Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics - PubMed. PubMed. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Tert-butyl 3-oxopiperazine-1-carboxylate | C9H16N2O3 | CID 3157178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]

- 5. Thioamide synthesis by thionation [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Procurement of Piperazine Intermediates: A Technical Guide to tert-Butyl 3-Oxopiperazine-1-carboxylate and its Thioxo Analogue

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical overview of sourcing tert-butyl 3-oxopiperazine-1-carboxylate, a critical building block in modern medicinal chemistry. We will explore the landscape of commercial suppliers, establish rigorous quality control protocols for incoming materials, and address the synthesis of its less common but important analogue, tert-butyl 3-thioxopiperazine-1-carboxylate.

A Note on Commercial Availability: Oxo vs. Thioxo Analogues

An initial survey of the chemical supplier landscape reveals that while tert-butyl 3-oxopiperazine-1-carboxylate is a readily available catalogue item, its corresponding thioxo analogue, this compound, is not. This guide will therefore focus on the procurement and validation of the commercially accessible oxo-piperazine. Furthermore, we will provide a scientifically grounded protocol for the synthesis of the thioxo-derivative, a common requirement for researchers exploring novel chemical space.

Part 1: The Strategic Importance of tert-Butyl 3-Oxopiperazine-1-carboxylate

tert-Butyl 3-oxopiperazine-1-carboxylate (CAS RN: 76003-29-7) is a versatile heterocyclic intermediate.[1][2] The piperazine ring is a privileged scaffold in drug discovery, known to impart favorable pharmacokinetic properties.[3] This compound, featuring a Boc-protected amine and a lactam functionality, serves as a cornerstone for building complex molecular architectures, particularly in the development of therapeutics for neurological disorders.[4]

Key Molecular Features:

-

Boc Protecting Group: Ensures regioselective reactions and can be removed under mild acidic conditions.

-

Lactam Carbonyl: A versatile handle for further chemical transformations.

-

Piperazine Core: A key pharmacophore for CNS-active compounds and other therapeutic areas.

Part 2: Sourcing and Supplier Evaluation

The quality of starting materials is paramount to the success of any synthetic campaign. When sourcing tert-butyl 3-oxopiperazine-1-carboxylate, a multi-faceted evaluation of potential suppliers is critical.

Key Supplier Metrics

-

Purity and Analytical Transparency: Reputable suppliers will provide a Certificate of Analysis (CoA) with detailed information on the purity of the compound, typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), along with spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity.

-

Batch-to-Batch Consistency: For long-term projects or scale-up campaigns, consistency between batches is crucial. Inquire about the supplier's quality management systems; certifications like ISO 9001 can be an indicator of robust processes.

-

Documentation: Availability of a comprehensive Safety Data Sheet (SDS) is mandatory for ensuring safe handling and storage.[5]

Comparative Supplier Overview

The following table summarizes the offerings for tert-butyl 3-oxopiperazine-1-carboxylate from a selection of established chemical suppliers. This data is intended as a representative sample and is subject to change. Researchers should always obtain the latest information directly from the supplier.

| Supplier | Typical Purity | Analytical Method | Available Quantities | CAS Number |

| TCI America | >98.0% | GC | 1g, 5g, Bulk Inquiry | 76003-29-7[1] |

| Chem-Impex | ≥ 98% | GC | Gram to Kilogram | 76003-29-7 |

| BLD Pharm | Specification-based | Not specified | Gram to Kilogram | 76003-29-7 |

| Synthonix | 97.0% | Not specified | 5g, 10g, 25g, 100g, 500g | 76003-29-7[6] |

Part 3: Incoming Quality Control (QC) Protocol

It is imperative to independently verify the identity and purity of any received starting material. The following is a robust, self-validating QC workflow for tert-butyl 3-oxopiperazine-1-carboxylate.

Experimental Workflow

Caption: Incoming QC Workflow for tert-Butyl 3-Oxopiperazine-1-carboxylate.

Step-by-Step Methodologies

-

Visual Inspection: The compound should be a white to off-white or yellow crystalline powder.[1][2] Any significant deviation in color or form (e.g., a viscous oil) warrants further investigation.

-

¹H NMR Spectroscopy: (Solvent: CDCl₃, 400 MHz) The proton NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals include the tert-butyl singlet at ~1.4-1.5 ppm (9H) and multiplets corresponding to the piperazine ring protons. The absence of significant unassigned peaks is a strong indicator of high purity.

-

HPLC-UV/MS Analysis: This is the cornerstone of purity assessment.

-

Method: A reverse-phase C18 column with a water/acetonitrile gradient (containing 0.1% formic acid) is a good starting point. UV detection should be set around 210 nm.

-

Purity Assessment: The peak area of the main component should be ≥98% for high-quality material.

-

Mass Spectrometry: The mass spectrometer should confirm the expected molecular ion peak ([M+H]⁺ ≈ 201.12 m/z).

-

-

Melting Point: The melting point should be within a narrow range, consistent with the supplier's specifications (typically around 159-164 °C).[1] A broad or depressed melting range suggests the presence of impurities.

Part 4: From Oxo to Thioxo - A Practical Approach to Synthesis

For researchers requiring this compound, a straightforward synthetic conversion from the commercially available oxo-analogue is the most practical approach. The thionation of amides and lactams is a classic transformation, most commonly achieved using Lawesson's Reagent.[7]

The Thionation Reaction

Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a highly effective reagent for converting carbonyls, particularly amides, into thiocarbonyls.[7][8][9] The reaction proceeds by replacing the oxygen atom of the lactam with a sulfur atom.

Caption: General scheme for the thionation of the oxo-piperazine.

Experimental Protocol: Synthesis of this compound

This is a representative protocol and should be adapted and optimized by the end-user. All work should be performed in a well-ventilated fume hood.

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq).

-

Reagent Addition: Add anhydrous toluene (approx. 0.1 M concentration of the starting material). To this suspension, add Lawesson's Reagent (0.6 eq). Note: The stoichiometry may require optimization.

-

Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. The purification of reactions involving Lawesson's Reagent can be challenging due to phosphorus-containing byproducts.[10] A common approach is to quench the reaction with a small amount of ethanol, followed by filtration and purification by column chromatography on silica gel.

Rationale: The use of an excess of the starting material relative to the thionating agent can sometimes simplify purification. Toluene is a common solvent as it allows for the necessary reflux temperatures.[11] The inert atmosphere prevents unwanted side reactions.

Conclusion

While this compound remains a specialty chemical requiring custom synthesis, its precursor, tert-butyl 3-oxopiperazine-1-carboxylate, is readily available from a variety of commercial suppliers. For researchers and drug development professionals, the key to success lies in a rigorous, data-driven approach to supplier selection and incoming quality control. By implementing the validation protocols outlined in this guide, and by utilizing established synthetic methods for derivatization, project timelines can be secured, and the integrity of scientific outcomes can be assured.

References

-

PubChem. tert-Butyl 3-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

CP Lab Safety. tert-Butyl 3-Oxopiperazine-1-carboxylate, 5g, Each. [Link]

-

PubChem. Tert-butyl 3-oxopiperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]

-

Wikipedia. Lawesson's reagent. [Link]

-

Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

-

PubMed. Thionation using fluorous Lawesson's reagent. National Center for Biotechnology Information. [Link]

-

RSC Publishing. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. [Link]

-

ResearchGate. Modification of organic compounds with Lawesson's reagent. [Link]

-

Synthonix. tert-Butyl 3-oxopiperazine-1-carboxylate | 76003-29-7. [Link]

-

BuyersGuideChem. tert-Butyl 3-oxopiperazine-1-carboxylate | 76003-29-7. [Link]

-

Beilstein Journals. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. [Link]

Sources

- 1. tert-Butyl 3-Oxopiperazine-1-carboxylate 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. tert-Butyl 3-Oxopiperazine-1-carboxylate | 76003-29-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. connectjournals.com [connectjournals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Synthonix, Inc > 76003-29-7 | tert-Butyl 3-oxopiperazine-1-carboxylate [synthonix.com]

- 7. Lawesson's reagent - Wikipedia [en.wikipedia.org]

- 8. Thionation using fluorous Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]

- 11. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]

The Thiocarbonyl Group: A Bioisosteric Lever for Modulating Bioactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of a carbonyl (C=O) with a thiocarbonyl (C=S) group is a powerful, albeit nuanced, strategy in medicinal chemistry and chemical biology. This bioisosteric replacement transcends a simple atomic swap, introducing profound changes in the physicochemical properties of a molecule, including electronic distribution, bond characteristics, size, lipophilicity, and hydrogen bonding capacity. These alterations can be strategically leveraged to modulate pharmacokinetic profiles, enhance target affinity, and unlock novel mechanisms of action. This technical guide provides an in-depth exploration of the thiocarbonyl group's role in bioactivity, offering field-proven insights into its application, from drug design and enzyme inhibition to its use as a sophisticated tool in biochemical probes. We will delve into the causality behind its effects, present detailed experimental protocols for its introduction and characterization, and examine authoritative case studies that highlight its transformative potential in modern drug discovery.

The Physicochemical Foundation: Why Sulfur is Not Just a Heavier Oxygen

The unique biological effects of the thiocarbonyl group are a direct consequence of the fundamental differences between sulfur and oxygen. The C=S bond is longer, weaker, and less polarized than its C=O counterpart. Sulfur's larger covalent radius and lower electronegativity result in less efficient p-orbital overlap with carbon, leading to a C=S double bond that is more reactive and more polarizable.[1] These differences are quantitatively summarized below.

Comparative Physicochemical Properties

| Property | Carbonyl (C=O) | Thiocarbonyl (C=S) | Causality & Implication for Bioactivity |

| Bond Dissociation Energy | ~162 kcal/mol[1] | ~115 kcal/mol[1] | The weaker C=S bond makes it more reactive and susceptible to certain metabolic pathways, but also a potential handle for prodrug strategies. |

| Bond Length | ~1.23 Å | ~1.60 Å | The longer C=S bond alters the geometry of the molecule, which can impact binding orientation within a target active site.[2] |